molecular formula C14H22N4O9 B15286256 H-DL-Ala-DL-Glu-DL-Asp-Gly-OH

H-DL-Ala-DL-Glu-DL-Asp-Gly-OH

Cat. No.: B15286256
M. Wt: 390.35 g/mol
InChI Key: HGHOBRRUMWJWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Ala-DL-Glu-DL-Asp-Gly-OH is a synthetic peptide composed of the amino acids alanine, glutamic acid, aspartic acid, and glycine. Peptides like this one are often used in biochemical and medical research due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ala-DL-Glu-DL-Asp-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glutamic acid and alanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to increase efficiency and consistency. The process is similar to the laboratory-scale synthesis but is optimized for higher throughput and yield.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ala-DL-Glu-DL-Asp-Gly-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like glutamic acid and aspartic acid.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various chemical groups can be introduced using reagents like carbodiimides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols.

Scientific Research Applications

H-DL-Ala-DL-Glu-DL-Asp-Gly-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery system.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of H-DL-Ala-DL-Glu-DL-Asp-Gly-OH depends on its specific application. In general, peptides like this one can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can influence various molecular targets and pathways, such as enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ala-Gly-OH: A simpler peptide with fewer amino acids.

    H-DL-Ala-DL-Glu-Gly-OH: Similar but lacks aspartic acid.

    H-DL-Ala-DL-Asp-Gly-OH: Similar but lacks glutamic acid.

Uniqueness

H-DL-Ala-DL-Glu-DL-Asp-Gly-OH is unique due to its specific combination of amino acids, which can confer distinct biochemical properties and interactions. This uniqueness makes it valuable for specific research applications where other peptides may not be suitable.

Properties

IUPAC Name

4-(2-aminopropanoylamino)-5-[[3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOBRRUMWJWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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